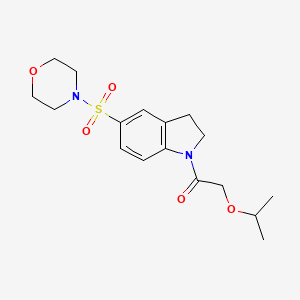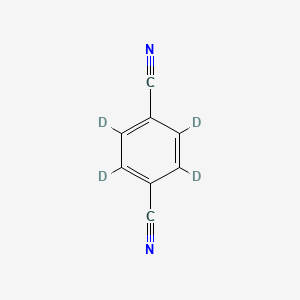![molecular formula C15H15NO4S B2529629 3-[(1-Phenylethyl)sulfamoyl]benzoic acid CAS No. 790681-77-5](/img/structure/B2529629.png)
3-[(1-Phenylethyl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-Phenylethyl)sulfamoyl]benzoic acid is a compound related to a class of sulfamoylbenzoic acids, which have been studied for their diuretic properties and potential as inhibitors of various enzymes. The structure of this compound includes a benzoic acid moiety substituted with a sulfamoyl group and a phenylethyl group, which may influence its biological activity and physical properties .
Synthesis Analysis
The synthesis of related sulfamoylbenzoic acid derivatives typically involves the introduction of various substituents to the benzoic acid core. For instance, the synthesis of various 3-substituted 5-sulfamoylbenzoic acids has been achieved by substituting the 3-alkylamino moiety with groups such as 3-alkoxy, 3-alkylthio, and 3-phenethyl, which retain the diuretic profile and potency of the compounds . Additionally, novel sulfamides derived from β-benzylphenethylamines, which may share structural similarities with 3-[(1-Phenylethyl)sulfamoyl]benzoic acid, have been synthesized using a series of reactions starting from (Z)-2,3-diphenylacrylonitriles, followed by hydrogenation, reduction, and reaction with chlorosulfonyl isocyanate .
Molecular Structure Analysis
The molecular structure of sulfamoylbenzoic acid derivatives is crucial for their biological activity. For example, the steric influence of the 4-substituent on the diuretic potency has been supported by the results obtained with different 3-substituted 4-phenyl-5-sulfamoylbenzoic acids . In another study, the crystal structure of a related compound, 2-(3-benzoylthioureido)ethanoic acid, was analyzed, showing specific dihedral angles between the ethanoic acid fragment, benzene ring, and the central thiourea group, which may provide insights into the conformational preferences of 3-[(1-Phenylethyl)sulfamoyl]benzoic acid .
Chemical Reactions Analysis
The chemical reactivity of sulfamoylbenzoic acid derivatives can be inferred from studies on similar compounds. For instance, the electrochemical reduction of azo-benzoic acids, which are structurally related, has been shown to be influenced by the position of substituents relative to the azo bridge, suggesting that the substituents on the benzoic acid core can significantly impact the chemical behavior of these compounds . Moreover, the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives involves reactions such as bromination, chlorination, and amination, which could be relevant to the chemical transformations of 3-[(1-Phenylethyl)sulfamoyl]benzoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-[(1-Phenylethyl)sulfamoyl]benzoic acid are not directly reported in the provided papers. However, related compounds have been shown to possess properties that are influenced by their molecular structure. For example, the solvate structure of 2-(3-benzoylthioureido)ethanoic acid provides information on intermolecular interactions, such as hydrogen bonding, which could also be relevant to the solubility and stability of 3-[(1-Phenylethyl)sulfamoyl]benzoic acid . Additionally, the diuretic activity of sulfamoylbenzoic acid derivatives has been linked to their chemical structure, with certain substituents enhancing potency .
Wissenschaftliche Forschungsanwendungen
Sulfonamide Inhibitors and Medical Applications
Sulfonamide compounds, including 3-[(1-Phenylethyl)sulfamoyl]benzoic acid, have been highlighted for their significant role in medical research and therapy. These compounds are recognized for their antibacterial properties and their applications in treating bacterial infections. Beyond this, they have found use in various therapeutic areas, including as inhibitors for enzymes and proteins critical in disease processes such as tyrosine kinases, HIV protease, and histone deacetylases. Their utility extends to treatments for cancer, glaucoma, inflammation, and Alzheimer’s disease, showcasing their versatility and potential in drug development (Gulcin & Taslimi, 2018).
Environmental Degradation and Impact
Research into the environmental behavior of polyfluoroalkyl chemicals provides insights into the degradation and persistence of compounds similar to 3-[(1-Phenylethyl)sulfamoyl]benzoic acid. These studies underline the importance of understanding the environmental fate of such chemicals, which can degrade into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), compounds known for their persistence and potential toxicity. This area of research is crucial for assessing the environmental and health risks associated with the release of such chemicals into ecosystems (Liu & Avendaño, 2013).
Advances in Sulfur Chemistry
The study of sulfur chemistry, particularly in the context of treating acid gases, offers another perspective on the relevance of sulfonamide compounds like 3-[(1-Phenylethyl)sulfamoyl]benzoic acid. These compounds play a role in developing more efficient desulfurization processes, highlighting their importance in environmental protection and the reduction of harmful emissions (Gupta, Ibrahim, & Shoaibi, 2016).
Pharmacokinetics and Dietary Exposures
The pharmacokinetic analysis of benzoic acid and its derivatives, including the sulfonamide class, underscores the significance of understanding the metabolic pathways and potential health implications of these compounds. Such studies are essential for evaluating the safety and efficacy of these compounds in medical applications, as well as their impact when present as contaminants in food and the environment (Hoffman & Hanneman, 2017).
Safety and Hazards
The safety information for 3-[(1-Phenylethyl)sulfamoyl]benzoic acid indicates that it has the following hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
3-(1-phenylethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11(12-6-3-2-4-7-12)16-21(19,20)14-9-5-8-13(10-14)15(17)18/h2-11,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUYAGSTPJYRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Phenylethyl)sulfamoyl]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Fluorophenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529548.png)


![7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2529553.png)


![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate](/img/structure/B2529559.png)

![(E)-2-(benzylamino)-3-((benzylimino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2529563.png)
![2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2529564.png)
![3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2529565.png)
![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2529566.png)

![2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2529568.png)